molecular formula C8H6BrF3O2 B13433609 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B13433609
M. Wt: 271.03 g/mol
InChI Key: RYEFEHDJYRCILT-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with trifluoroethanol in the presence of a base to form 2-(2,2,2-trifluoroethoxy)phenol. This intermediate is then brominated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation can produce quinones.

Scientific Research Applications

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethoxy groups contribute to its binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 3-Bromo-2,2,2-trifluoroacetophenone
  • 2-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound notable for its unique structural features, including a bromine atom and a trifluoroethoxy group attached to a phenolic ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF3O2C_9H_8BrF_3O_2, with a molecular weight of approximately 271.03 g/mol. The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, facilitating membrane penetration and influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine atom may participate in halogen bonding, enhancing the binding affinity to specific targets. The trifluoroethoxy group contributes to the compound's unique interaction profile by modulating enzyme activities and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : Studies have demonstrated that compounds containing similar functional groups can inhibit key enzymes involved in various metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryModulates cytokine release in vitro
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways

Case Study: Antimicrobial Properties

A study conducted on derivatives of phenolic compounds revealed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent .

Synthesis and Applications

The synthesis of this compound typically involves the bromination of 4-(2,2,2-trifluoroethoxy)-phenol under controlled conditions. This synthetic route allows for the introduction of the bromine atom at the desired position on the phenolic ring.

Table 2: Synthesis Overview

StepDescription
BrominationReaction of 4-(trifluoroethoxy)-phenol with bromine
PurificationColumn chromatography for product isolation
CharacterizationNMR and mass spectrometry for structural confirmation

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

3-bromo-2-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

RYEFEHDJYRCILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)O

Origin of Product

United States

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